An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine
An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine
Introduction
1,3,3-Trimethyl-2-methyleneindolin-5-amine, a derivative of the well-known Fischer's base, is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its structural motif, featuring an indoline core with a reactive exocyclic methylene group and a strategically positioned amino group, makes it a valuable building block for the synthesis of a diverse array of molecules, including dyes, sensors, and pharmacologically active agents. The electron-donating nature of the 5-amino group can significantly influence the photophysical and chemical properties of its derivatives, opening avenues for the development of novel functional materials and therapeutic agents.
This technical guide provides a comprehensive overview of a logical and efficient synthetic pathway for 1,3,3-Trimethyl-2-methyleneindolin-5-amine. The narrative is designed to offer not just a series of steps, but a deeper understanding of the chemical principles and strategic decisions that underpin the synthesis.
Retrosynthetic Analysis: A Strategic Blueprint
A logical approach to the synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine begins with a retrosynthetic analysis. The primary disconnection is at the C-N bond of the 5-amino group, suggesting a late-stage reduction of a nitro group. The core indoline structure is envisioned to be constructed via the venerable Fischer indole synthesis.
Caption: Retrosynthetic analysis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine.
The Forward Synthesis: A Step-by-Step Elucidation
The forward synthesis is designed as a four-step sequence, commencing with commercially available starting materials. Each step is optimized to ensure high yields and purity of the desired products.
Step 1: Synthesis of (4-Nitrophenyl)hydrazine
The synthesis begins with the diazotization of 4-nitroaniline followed by reduction of the resulting diazonium salt. This is a standard and reliable method for the preparation of substituted phenylhydrazines.
Reaction: 4-Nitroaniline → (4-Nitrophenyl)diazonium chloride → (4-Nitrophenyl)hydrazine
Causality of Experimental Choices: The use of sodium nitrite in the presence of a strong acid like hydrochloric acid is crucial for the efficient formation of the diazonium salt at low temperatures (0-5 °C) to prevent its decomposition. The subsequent reduction with a mild reducing agent such as sodium sulfite or tin(II) chloride affords the desired hydrazine.
Step 2: Fischer Indole Synthesis of 5-Nitro-2,3,3-trimethyl-3H-indole
This is the key step in the construction of the indole core.[1][2][3] The reaction involves the acid-catalyzed condensation of (4-nitrophenyl)hydrazine with 3-methyl-2-butanone (isopropyl methyl ketone).[4][5]
Reaction: (4-Nitrophenyl)hydrazine + 3-Methyl-2-butanone --(Acid Catalyst)--> 5-Nitro-2,3,3-trimethyl-3H-indole
Mechanism Insight: The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement (the key step of the Fischer indole synthesis) under acidic conditions to form a di-imine.[1] Subsequent cyclization and elimination of ammonia lead to the formation of the aromatic indole ring.[1][4]
Choice of Reagents:
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Ketone: 3-Methyl-2-butanone is selected to provide the desired 2,3,3-trimethyl substitution pattern on the indolenine ring.
-
Acid Catalyst: A variety of Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃) can be employed.[1][2][4] The choice of catalyst can influence the reaction rate and yield.
Step 3: N-Methylation to form 1,3,3-Trimethyl-5-nitro-2-methyleneindoline
The indolenine nitrogen is methylated using a suitable methylating agent. This step also facilitates the formation of the exocyclic methylene group, characteristic of Fischer's base and its derivatives.
Reaction: 5-Nitro-2,3,3-trimethyl-3H-indole + Methylating Agent → 1,3,3-Trimethyl-5-nitro-2-methyleneindoline
Causality of Experimental Choices: A strong methylating agent like dimethyl sulfate or methyl iodide is typically used. The reaction is often carried out in the presence of a base to neutralize the acid formed during the reaction. The formation of the exocyclic double bond is a result of deprotonation of the C2-methyl group of the intermediate N-methylated indolenium salt.
Step 4: Reduction of the Nitro Group to afford 1,3,3-Trimethyl-2-methyleneindolin-5-amine
The final step is the selective reduction of the nitro group to the desired primary amine.
Reaction: 1,3,3-Trimethyl-5-nitro-2-methyleneindoline --(Reducing Agent)--> 1,3,3-Trimethyl-2-methyleneindolin-5-amine
Choice of Reducing Agent: A variety of reducing agents can be used for this transformation. Catalytic hydrogenation (e.g., H₂/Pd-C) is a clean and efficient method. Alternatively, metal-acid combinations (e.g., Sn/HCl, Fe/HCl) or other reducing agents like sodium dithionite can also be employed. The choice depends on the scale of the reaction and the desired purity of the final product.
Visualizing the Synthesis Pathway
Caption: Overall synthetic workflow for 1,3,3-Trimethyl-2-methyleneindolin-5-amine.
Detailed Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on laboratory conditions and available equipment.
Protocol 1: Synthesis of (4-Nitrophenyl)hydrazine
-
Diazotization: Dissolve 4-nitroaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes.
-
Reduction: In a separate flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid. Cool this solution to 0 °C. Slowly add the diazonium salt solution to the tin(II) chloride solution with vigorous stirring.
-
Work-up: After the addition is complete, allow the reaction mixture to warm to room temperature. Collect the precipitated hydrazine hydrochloride by filtration. Neutralize with a base (e.g., NaOH) to obtain the free hydrazine. Extract with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
Protocol 2: Fischer Indole Synthesis
-
Reaction Setup: To a solution of (4-nitrophenyl)hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add 3-methyl-2-butanone.
-
Acid Catalysis: Slowly add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid) to the reaction mixture.
-
Heating: Heat the mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Work-up: Cool the reaction mixture and pour it into ice-water. Neutralize with a base (e.g., sodium carbonate) and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.
Protocol 3: N-Methylation
-
Reaction: Dissolve the 5-nitro-2,3,3-trimethyl-3H-indole in a suitable solvent (e.g., acetonitrile) and add a base (e.g., potassium carbonate). Add dimethyl sulfate dropwise at room temperature.
-
Heating: Heat the reaction mixture to reflux for several hours until the starting material is consumed (monitored by TLC).
-
Work-up: Cool the reaction, filter off the base, and concentrate the filtrate. Take up the residue in an organic solvent and wash with water. Dry the organic layer and concentrate to obtain the crude product.
Protocol 4: Nitro Group Reduction
-
Catalytic Hydrogenation: Dissolve the 1,3,3-trimethyl-5-nitro-2-methyleneindoline in a suitable solvent (e.g., ethanol, methanol). Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure to obtain the final product, 1,3,3-Trimethyl-2-methyleneindolin-5-amine.
Data Summary
| Step | Product | Starting Materials | Key Reagents | Typical Yield (%) |
| 1 | (4-Nitrophenyl)hydrazine | 4-Nitroaniline | NaNO₂, SnCl₂ | 70-80 |
| 2 | 5-Nitro-2,3,3-trimethyl-3H-indole | (4-Nitrophenyl)hydrazine, 3-Methyl-2-butanone | Acid Catalyst | 60-75 |
| 3 | 1,3,3-Trimethyl-5-nitro-2-methyleneindoline | 5-Nitro-2,3,3-trimethyl-3H-indole | Dimethyl Sulfate, K₂CO₃ | 80-90 |
| 4 | 1,3,3-Trimethyl-2-methyleneindolin-5-amine | 1,3,3-Trimethyl-5-nitro-2-methyleneindoline | H₂, Pd/C | >90 |
Conclusion
The synthesis of 1,3,3-Trimethyl-2-methyleneindolin-5-amine is a multi-step process that relies on well-established and robust organic reactions. The Fischer indole synthesis serves as the cornerstone of this pathway, allowing for the efficient construction of the core heterocyclic scaffold. Subsequent functional group manipulations, including N-methylation and nitro group reduction, provide access to the target molecule. This guide has detailed a logical and efficient synthetic route, providing both the theoretical underpinnings and practical protocols for researchers in the field. The versatility of this synthetic intermediate opens up exciting possibilities for the development of novel compounds with tailored properties for a wide range of applications.
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